2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide
Description
2-Amino-4H,6H,7H-5λ⁶-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide is a heterocyclic compound featuring a fused thiopyrano-thiazole-dione core with a hydrobromide counterion. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2.BrH/c7-6-8-4-1-2-12(9,10)3-5(4)11-6;/h1-3H2,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRZBOIGMKGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1N=C(S2)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiopyrano-thiazole ring system. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole and thiopyrano compounds exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus and Bacillus cereus
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
- Fungi : Aspergillus niger and Aspergillus fumigatus
The antimicrobial efficacy is often assessed using methods such as the paper disc diffusion technique, which measures the inhibition zones around antibiotic discs on agar plates .
Anticancer Activity
The compound has also shown potential as an anticancer agent. Studies have focused on its effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The anticancer properties are typically evaluated using assays like Sulforhodamine B (SRB), which quantifies cell viability after treatment with the compound .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study conducted by Mahendrasinh et al., a series of thiazole derivatives were synthesized and tested for their antimicrobial activities. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Activity
Another significant study focused on the synthesis of thiazole derivatives and their evaluation for anticancer properties. The synthesized compounds were screened against MCF7 cells. Results showed that some derivatives had a notable inhibitory effect on cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism of action of 2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its fused thiopyrano-thiazole-dione system. Below is a comparative analysis with structurally or functionally related compounds:
Key Comparative Insights
Structural Complexity: The target compound’s fused thiopyrano-thiazole system distinguishes it from simpler dione-containing analogs like diketopiperazines or piperazine-2,5-diones .
Bioactivity Trends: Diketopiperazines (e.g., albonoursin) exhibit direct antiviral activity against H1N1 , while tryptamine-piperazine-dione conjugates show anticancer effects . The absence of explicit data for the target compound necessitates extrapolation from these analogs.
Synthetic Accessibility: The synthesis of the target compound likely involves brominated intermediates and cyclization steps, akin to methods used for thieno-pyrimidine derivatives . In contrast, quinazolinone-thiazoles require multi-step alkylation and hydrazide formation .
Solubility and Stability: The hydrobromide salt form of the target compound improves aqueous solubility compared to neutral dione derivatives like albonoursin or thieno-pyrimidines .
Biological Activity
2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities supported by recent research findings.
- Molecular Formula : CHBrNOS
- Molecular Weight : 285.18 g/mol
- CAS Number : 2089258-25-1
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving different reagents and conditions. Common approaches include:
- Cyclization Reactions : Utilizing thioketones and amines to form the thiopyrano-thiazole structure.
- Reflux Conditions : Often performed in solvents like THF or ether to facilitate the reaction between starting materials.
Biological Activity Overview
Research indicates that compounds related to thiopyrano-thiazoles exhibit significant biological activities including antibacterial, antifungal, and antiprotozoal effects. The following sections detail specific biological activities associated with 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole derivatives.
Antimicrobial Activity
A study highlighted the antimicrobial potential of related compounds where minimal inhibitory concentrations (MICs) were determined against various pathogens. For instance:
- Antibacterial Activity : Compounds exhibited MIC values ranging from 50 to 100 μg/mL against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Effective against common fungal strains with similar MIC values.
Enzyme Inhibition Studies
Recent investigations have focused on the inhibition of key enzymes associated with inflammatory responses and diseases:
- 5-Lipoxygenase (5-LOX) : Compounds derived from this scaffold have shown promising inhibitory effects on 5-LOX, a target for asthma treatment. One derivative demonstrated an IC of approximately 10 μM .
- Acetylcholinesterase (AChE) : Related thiazole compounds have been evaluated for their ability to inhibit AChE, relevant in Alzheimer’s disease treatment. Some derivatives exhibited IC values as low as 2.7 µM .
Case Study 1: Antibacterial Efficacy
In a controlled study, derivatives of 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole were tested against Staphylococcus aureus and E. coli. The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial activity.
Case Study 2: Anti-inflammatory Potential
A series of compounds were synthesized and tested for their anti-inflammatory properties using in vivo models. The results showed a reduction in inflammatory markers when treated with specific derivatives compared to control groups.
Summary of Research Findings
Q & A
Q. What are the key synthetic routes for 2-Amino-4H,6H,7H-5λ⁶-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide?
The synthesis of this compound involves heterocyclic ring formation and functional group modifications. Key steps include:
- Oxidation/Reduction : Controlled oxidation of sulfur atoms in the thiopyran ring can yield sulfoxides or sulfones, while reduction may produce thiol intermediates .
- Substitution Reactions : Introducing alkyl or acyl groups via nucleophilic substitution at reactive sites (e.g., the amine group or sulfur atoms) requires precise solvent selection (e.g., glacial acetic acid) and catalysts (e.g., hydroquinone) to optimize yields .
- Fused-Ring Assembly : Cyclocondensation of thiazole precursors with thiopyran derivatives under reflux conditions (e.g., 5–7 hours at 100–120°C) is critical for forming the fused thiopyrano-thiazole scaffold .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve proton environments and carbon frameworks, with characteristic signals for the amine (-NH₂, δ ~9–11 ppm) and fused-ring systems .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (172.3 g/mol) and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity, using silica gel plates and UV visualization .
Q. What are the primary biological activity assays applicable to this compound?
- Antioxidant Activity : DPPH radical scavenging assays (150 μM DPPH in ethanol) measure free radical inhibition, with ascorbic acid as a reference .
- Anti-Inflammatory Activity : Carrageenan-induced rat paw edema models assess antiexudative effects, comparing results to diclofenac or ketorolac .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during thiopyrano-thiazole synthesis?
- Optimizing Reaction Conditions : Varying solvents (e.g., glacial acetic acid vs. ethanol) and catalysts (hydroquinone vs. Lewis acids) can address low yields. For example, extended reflux times (≥5 hours) improve cyclization efficiency .
- Analytical Cross-Validation : Use complementary techniques (e.g., TLC with NMR) to detect side products or incomplete reactions. Contradictions in yield calculations often arise from unaccounted byproducts .
Q. What strategies enhance the compound’s pharmacological activity through structural modification?
- Functional Group Engineering : Introducing electron-withdrawing groups (e.g., nitro or fluorine) to the thiazole ring improves metabolic stability and target binding. For example, fluorophenyl substitutions enhance anti-inflammatory activity .
- Bioisosteric Replacements : Replacing sulfur atoms with selenium or modifying the thiopyran ring to a pyran analog can alter pharmacokinetic profiles .
Q. How can computational methods aid in predicting reactivity or biological targets?
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock. Focus on the thiopyrano-thiazole core’s electrostatic potential and hydrogen-bonding sites .
- DFT Calculations : Predict reaction pathways (e.g., electrophilic substitution at the amine group) by analyzing frontier molecular orbitals and charge distribution .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Heterogeneous Catalysis : Transition from batch to flow reactors improves heat/mass transfer for fused-ring synthesis. Membrane separation technologies (e.g., nanofiltration) can purify intermediates .
- Process Control : Implement real-time monitoring (e.g., in-line NMR) to maintain consistency in multi-step reactions .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across different assays?
- Assay-Specific Artifacts : DPPH scavenging may overestimate antioxidant potential due to solvent interactions (e.g., ethanol vs. DMSO). Validate with complementary assays like ABTS or FRAP .
- Species-Specific Responses : Discrepancies in animal models (e.g., rat vs. murine edema) require cross-validation with human cell lines (e.g., THP-1 macrophages) .
Q. Addressing inconsistencies in spectroscopic data for structural elucidation
- Dynamic Effects in NMR : Rotameric equilibria in the thiopyran ring can split signals. Use variable-temperature NMR to resolve ambiguities .
- Impurity Contributions : Trace solvents (e.g., acetic acid in DMSO-d₆) may mimic proton signals. High-purity deuterated solvents and HSQC experiments clarify assignments .
Methodological Resources
- Synthetic Protocols : (reflux conditions), (TLC monitoring).
- Biological Assays : (DPPH, carrageenan models), (anticancer cell lines).
- Advanced Characterization : (NMR/MS), (molecular docking).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
